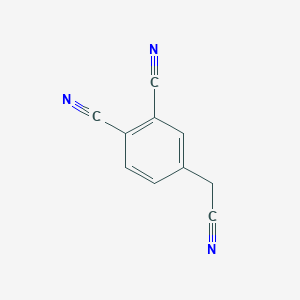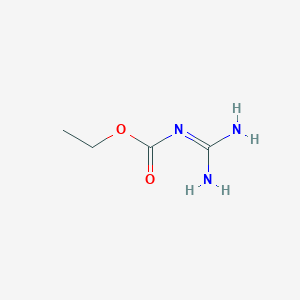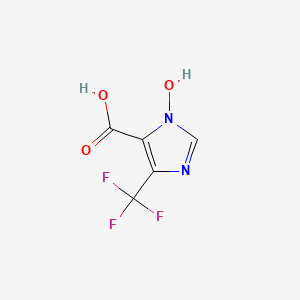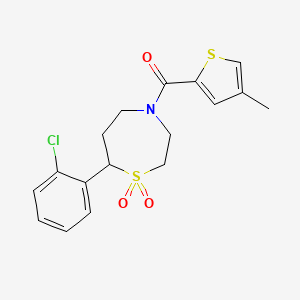
4-(Cyanomethyl)phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyanomethyl)phthalonitrile is a chemical compound with the molecular formula C10H5N3 and a molecular weight of 167.17 .
Synthesis Analysis
The synthesis of phthalocyanines, which are essential heterocyclic nitrogen conjugated compounds, has gained more attention due to their unique physical and chemical properties . New phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Molecular Structure Analysis
The molecular structure of 4-(Cyanomethyl)phthalonitrile is analyzed using various techniques such as 1H and 13C NMR, infrared, elemental analysis, UV–Vis, and MALDI-TOF spectral data .Chemical Reactions Analysis
The cyclotetramerization reaction of the phthalonitrile into the peripherally tetrasubstituted zinc(II) phthalocyanine was accomplished with anhydrous Zn(OAc)2 in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and n-pentanol .Physical And Chemical Properties Analysis
Phthalocyanines have remarkable properties such as high chemical, thermal, and light stability. They display long wavelength absorption and fluorescence in the range of 650–800 nm along with a high singlet oxygen producing capacity .Aplicaciones Científicas De Investigación
High-Performance Phthalonitrile Resins
4-(Cyanomethyl)phthalonitrile is a key precursor in the synthesis of high-performance phthalonitrile resins. These resins are known for their exceptional thermal stability, mechanical properties, and low dielectric loss. They are widely used in electronic applications, including dielectrics, electromagnetic interference (EMI) shielding materials, and supercapacitors . The densely cross-linked network and polyaromatic structure of these resins make them ideal for high-temperature and high-stress environments.
Photodynamic Therapy (PDT)
In the field of medical research, 4-(Cyanomethyl)phthalonitrile derivatives, such as phthalocyanines, are used as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high single oxygen quantum yields and low dark toxicity, making them effective in selectively targeting and destroying cancer cells when activated by light . This application is particularly promising for treating early-stage tumors and inoperable cancers with minimal systemic toxicity.
Organic Electronics
4-(Cyanomethyl)phthalonitrile is utilized in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its derivatives contribute to the creation of materials with high electron mobility and stability, which are essential for efficient electronic devices. The unique electronic properties of these materials enable their use in flexible and lightweight electronic applications .
Catalysis
In catalysis, 4-(Cyanomethyl)phthalonitrile derivatives are employed as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. The versatility and stability of these catalysts make them valuable in industrial and environmental applications .
Sensors and Detection
The unique chemical structure of 4-(Cyanomethyl)phthalonitrile allows for its use in the development of sensors and detection devices. Its derivatives can be used to create highly sensitive and selective sensors for detecting gases, ions, and biomolecules. These sensors are crucial in environmental monitoring, medical diagnostics, and industrial process control .
Material Science and Nanotechnology
In material science, 4-(Cyanomethyl)phthalonitrile is used to synthesize nanomaterials with specific properties. These nanomaterials are applied in various fields, including drug delivery, imaging, and as reinforcing agents in composite materials. The ability to tailor the properties of these nanomaterials at the molecular level makes them highly versatile and effective in advanced technological applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(cyanomethyl)benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3/c11-4-3-8-1-2-9(6-12)10(5-8)7-13/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTJEZLMBRPHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanomethyl)phthalonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2619822.png)

![1-allyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B2619827.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2619830.png)


![4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid](/img/structure/B2619834.png)

![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2619838.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2619839.png)

